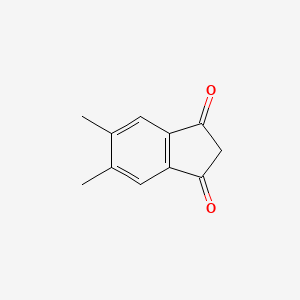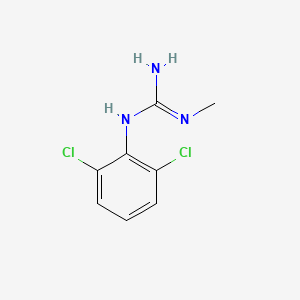
4-Allyoxystyrene
概要
説明
4-Allyoxystyrene is an organic compound characterized by the presence of an allyloxy group attached to the para position of a styrene molecule
準備方法
Synthetic Routes and Reaction Conditions: 4-Allyoxystyrene can be synthesized through the reaction of 4-acetoxystyrene with allyl bromide in the presence of a base such as potassium hydroxide . This reaction typically involves heating the reactants under reflux conditions to facilitate the substitution of the acetoxy group with the allyloxy group.
Industrial Production Methods: In an industrial setting, the production of 4-allyloxystyrene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions: 4-Allyoxystyrene undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The double bond in the allyloxy group can be reduced to form saturated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Saturated derivatives.
Substitution: Nitro- or halogen-substituted derivatives.
科学的研究の応用
4-Allyoxystyrene has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers with unique thermal and mechanical properties.
Medicine: Research is ongoing to explore its potential in creating biocompatible materials for medical implants.
作用機序
The mechanism by which 4-allyloxystyrene exerts its effects is primarily through its ability to undergo polymerization and form crosslinked networks. The allyloxy group allows for various chemical modifications, enabling the formation of polymers with tailored properties. The molecular targets and pathways involved include the formation of sulfur-centered radicals during thermal homolytic ring-opening reactions .
類似化合物との比較
4-Vinylphenol: Similar structure but with a hydroxyl group instead of an allyloxy group.
4-Methoxystyrene: Contains a methoxy group instead of an allyloxy group.
4-Ethoxystyrene: Contains an ethoxy group instead of an allyloxy group.
Uniqueness: 4-Allyoxystyrene is unique due to its allyloxy group, which provides distinct reactivity and allows for the formation of polymers with specific properties. Its ability to undergo thiol-ene reactions and form thermally healable materials sets it apart from other similar compounds .
特性
分子式 |
C11H12O |
|---|---|
分子量 |
160.21 g/mol |
IUPAC名 |
1-ethenyl-4-prop-2-enoxybenzene |
InChI |
InChI=1S/C11H12O/c1-3-9-12-11-7-5-10(4-2)6-8-11/h3-8H,1-2,9H2 |
InChIキー |
ZSZUAWYMYCAJNX-UHFFFAOYSA-N |
正規SMILES |
C=CCOC1=CC=C(C=C1)C=C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Amino-4-[2-(2-hydroxyethoxy)ethylamino]-5-phenylethynyl pyrimidine](/img/structure/B8646782.png)





![3-[(1-Methylpyrrolidin-2-yl)methyl]phenol](/img/structure/B8646832.png)


